(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Description
“(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate” is a benzofuran-derived sulfonate ester characterized by a rigid bicyclic core. The compound features a 4-tert-butyl-substituted benzylidene group at the C2 position of the benzofuran ring and a 4-methylbenzenesulfonate (tosylate) ester at the C6 position. The (2Z)-configuration indicates the stereochemistry of the benzylidene double bond, which is critical for its spatial and electronic properties.
Properties
Molecular Formula |
C26H24O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H24O5S/c1-17-5-12-21(13-6-17)32(28,29)31-20-11-14-22-23(16-20)30-24(25(22)27)15-18-7-9-19(10-8-18)26(2,3)4/h5-16H,1-4H3/b24-15- |
InChI Key |
XKUJLRBSDHYVJV-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(C)(C)C)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps. One common approach is the condensation of 4-tert-butylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features enable it to act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofuran derivatives functionalized with benzylidene and sulfonate groups. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and spectroscopic characteristics.
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Key Observations
Substituent Effects on Lipophilicity :
- The 4-tert-butylbenzylidene group in the target compound significantly increases lipophilicity (LogP ~6.2) compared to methoxy-substituted analogs (LogP 3.9–4.8). This makes the compound more suited for hydrophobic environments, such as membrane penetration in drug delivery.
- Methoxy groups (e.g., 2,4-dimethoxy or 2,4,5-trimethoxy) enhance polarity and solubility in polar solvents, as seen in compounds and .
Sulfonate vs. Ester Functionality :
- The tosylate group (4-methylbenzenesulfonate) in the target compound provides greater steric bulk and electron-withdrawing effects compared to mesylate (methanesulfonate) or methyl ester groups. Tosylates are typically more stable toward hydrolysis than esters, which aligns with the methyl ester analog’s susceptibility to hydrolysis.
Stereochemical and Spectroscopic Differences :
- The (2Z)-configuration of the benzylidene group is conserved across analogs, ensuring consistent π-conjugation and UV/Vis absorption profiles. However, NMR shifts for aromatic protons differ due to substituent electronic effects. For example, the tert-butyl group in the target compound deshields adjacent protons, causing downfield shifts in ¹H-NMR compared to methoxy-substituted derivatives.
Molecular Weight and Applications :
- The target compound’s higher molecular weight (~428.5 g/mol) compared to mesylate analogs (~388–418 g/mol) may influence crystallization behavior, as observed in SHELX-refined structures of similar sulfonates.
Research Findings and Implications
- Synthetic Utility : The tert-butyl and tosylate groups in the target compound improve thermal stability, making it a candidate for high-temperature reactions or prolonged storage.
- Spectroscopic Characterization : As demonstrated in studies on Zygocaperoside and Isorhamnetin-3-O glycoside, ¹H/¹³C-NMR and UV spectroscopy are critical for confirming the (2Z)-configuration and substituent positions in such derivatives.
- Revisions in TRI data (e.g., manganese/zinc compound reporting errors) highlight the need for accurate environmental tracking of such derivatives.
Biological Activity
The compound (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of benzofuran have shown effectiveness against various cancer cell lines. A study evaluating the antiproliferative effects of similar compounds found that they could inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) with varying degrees of potency .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 5.84 |
| Compound B | NUGC-3 | 6.66 |
| (2Z)-2-(4-tert-butylbenzylidene)-3-oxo... | SK-Hep-1 | TBD |
Anti-inflammatory Effects
In addition to anticancer activity, benzofuran derivatives have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that these compounds can reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Modulation of Apoptosis : Inducing programmed cell death in malignant cells.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress.
Case Studies
Several studies have highlighted the biological effects of related compounds:
- Study on Anticancer Activity : A recent study synthesized a series of benzofuran derivatives and tested their activity against various cancer cell lines. The results indicated that modifications on the benzofuran ring significantly enhanced their anticancer properties .
- Anti-inflammatory Research : Another research focused on the structure-activity relationship (SAR) of benzofuran derivatives, showing that specific substitutions could lead to increased anti-inflammatory effects, potentially through the inhibition of NF-kB pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
